molecular formula C13H15NO4 B1626920 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid CAS No. 36725-26-5

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B1626920
CAS No.: 36725-26-5
M. Wt: 249.26 g/mol
InChI Key: OLJROCDVDZVLNU-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is a chemical compound with a complex structure that includes an acetamidophenyl group and a methyl-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then subjected to further reactions to introduce the methyl-oxobutanoic acid moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is not fully understood. it is believed to exert its effects through the inhibition of specific enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound may also interact with other molecular targets and pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(7-12(16)17)13(18)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJROCDVDZVLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565053
Record name 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36725-26-5
Record name 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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